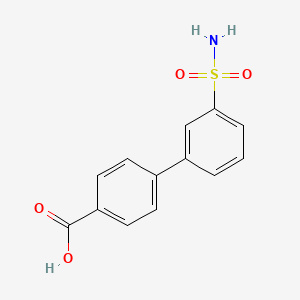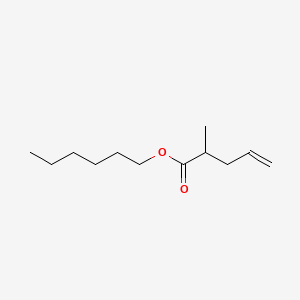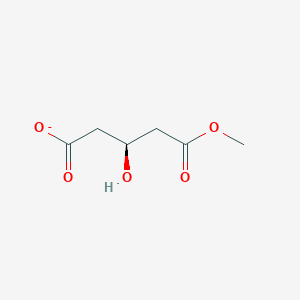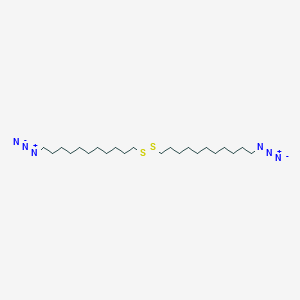
4-(3-Aminosulfonylphenyl)benozoic acid
概要
説明
3’-Sulfamoyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to a biphenyl structure, with a carboxylic acid group at the para position of one of the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Sulfamoyl[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction, where the biphenyl compound is treated with a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of 3’-Sulfamoyl[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3’-Sulfamoyl[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl compounds depending on the reagents used.
科学的研究の応用
3’-Sulfamoyl[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonamide groups.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3’-Sulfamoyl[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
3-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfamoyl group.
4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group at the para position.
Phenylboronic acid: A simpler boronic acid derivative without additional functional groups.
Uniqueness
3’-Sulfamoyl[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both a sulfamoyl group and a carboxylic acid group on the biphenyl structure
特性
IUPAC Name |
4-(3-sulfamoylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c14-19(17,18)12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDMTXQGUWAOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90723978 | |
| Record name | 3'-Sulfamoyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90723978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370864-81-6 | |
| Record name | 3'-Sulfamoyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90723978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-1-ol;hydrochloride](/img/structure/B1506975.png)


![4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B1506979.png)

![8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B1506983.png)
![C-[2-(2-Bromo-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B1506986.png)
![TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE](/img/structure/B1506987.png)
![tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B1506990.png)

![Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1506994.png)
![Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1506995.png)
